molecular formula C18H16ClFN2O2S2 B2544729 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide CAS No. 894007-70-6

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide

Cat. No.: B2544729
CAS No.: 894007-70-6
M. Wt: 410.91
InChI Key: CONGKVRMEHGXNQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. An ethyl chain links the thiazole moiety to a 2-fluorobenzenesulfonamide group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S2/c1-12-16(25-18(22-12)13-6-8-14(19)9-7-13)10-11-21-26(23,24)17-5-3-2-4-15(17)20/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONGKVRMEHGXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Fluorobenzene Sulfonamide:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the specific substituents introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the thiazole ring and the sulfonamide group. Key examples from screening libraries () include:

Compound Name Substituents (Thiazole/Sulfonamide) Molecular Weight (g/mol) Key Features
Target Compound Thiazole: 4-chlorophenyl, 4-methyl
Sulfonamide: 2-fluorophenyl
410.91 Balanced halogenation; moderate steric bulk
Entry 2 Thiazole: 4-chlorophenyl
Sulfonamide: 2-methoxy-4,5-dimethylphenyl
436.98 Methoxy and dimethyl groups enhance hydrophobicity
Entry 5 Thiazole: 4-methylphenyl
Sulfonamide: 4-fluorophenyl
390.50 Reduced steric hindrance; fluorine at para position
Entry 3 Thiazole: 3-methylphenyl
Sulfonamide: 2-fluorophenyl
390.50 Meta-substitution alters electronic effects

Key Observations :

  • Sulfonamide Substitution : The 2-fluorobenzenesulfonamide in the target compound may exhibit distinct electronic and steric properties compared to para-fluoro (Entry 5) or methoxy-substituted (Entry 2) analogs.

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfonamide group would show characteristic S=O stretches (~1350–1150 cm⁻¹), while the thiazole C-S and C=N vibrations appear near 1250–1050 cm⁻¹. This contrasts with triazole-thione derivatives (), where C=S stretches (~1247–1255 cm⁻¹) dominate .
  • NMR Shifts : The 2-fluorine on the sulfonamide benzene ring would deshield adjacent protons, producing distinct ¹H-NMR splitting patterns. Comparatively, methoxy groups (Entry 2) would show singlet peaks for -OCH₃ around δ 3.8–4.0 ppm .

Stability and Reactivity

  • Tautomerism : Unlike triazole-thione derivatives (), the thiazole core in the target compound lacks tautomeric flexibility, enhancing stability under physiological conditions .
  • Acid-Base Behavior : The sulfonamide group’s acidity (pKa ~10–11) could affect solubility, with fluorine substituents modulating electron density and hydrolysis resistance compared to chlorine or methoxy groups .

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide, also referred to by its CAS number 866018-57-7, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C16H13ClN2O2S
  • Molecular Weight : 332.8 g/mol
  • Functional Groups : Thiazole ring, sulfonamide group, and aromatic systems.

Synthesis and Testing

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized several thiazole derivatives and evaluated their efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness.

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 30.23–0.700.47–0.94Methicillin-resistant Staphylococcus aureus
Compound 90.06–0.230.11–0.47E. coli

The results indicated that certain compounds demonstrated superior activity compared to standard antibiotics like ampicillin .

Docking studies suggested that the antibacterial activity may be attributed to the inhibition of the MurB enzyme in E. coli, while antifungal activity was linked to the inhibition of lanosterol demethylase . This dual mechanism highlights the potential of this compound in treating infections caused by resistant strains.

Anticancer Activity

Recent investigations have explored the anticancer properties of thiazole derivatives, including the compound . In vitro studies on human non-small cell lung cancer (A549) cells revealed significant findings:

CompoundIC50 (µM)Mechanism of Action
Compound 6l0.46 ± 0.02Induces apoptosis via mitochondrial pathways

The compound exhibited a lower IC50 compared to the standard drug 5-fluorouracil, indicating higher potency in inhibiting cancer cell proliferation . The mechanism involved the modulation of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased activation of caspase-3 .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that certain thiazole derivatives displayed MIC values as low as 0.06 mg/mL against fungal strains like Trichophyton viride, outperforming traditional antifungals like ketoconazole .
  • Cytotoxicity Against Cancer Cells : Another research highlighted the ability of thiazole derivatives to selectively induce apoptosis in cancer cells while sparing normal cells, emphasizing their potential for targeted cancer therapy .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents, such as the 4-chlorophenyl group, was found to enhance both antibacterial and antifungal activities, suggesting a strategic approach in designing more effective derivatives .

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